2-(3-(苯甲氧基)苯基)丙-2-胺

货号 B2457854

CAS 编号:

1196733-68-2

分子量: 241.334

InChI 键: AEBUCFMCHATFKA-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

通常有库存

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

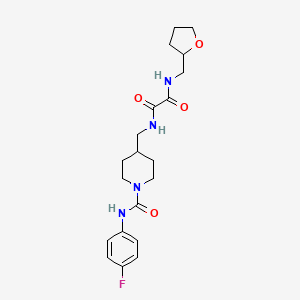

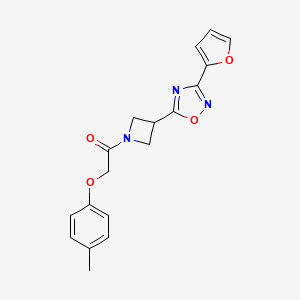

“2-(3-(Benzyloxy)phenyl)propan-2-amine” is an organic compound. It is a derivative of propan-2-amine . It contains a benzene ring with a benzyloxy group (benzyl and an oxygen atom) attached to it . This compound belongs to the class of organic compounds known as aminopyridines and derivatives .

Synthesis Analysis

The synthesis of this compound can be achieved through transaminase-mediated synthesis . This involves the use of immobilized whole-cell biocatalysts with ®-transaminase activity . After optimization of the asymmetric synthesis, the ®-enantiomers could be produced with 88–89% conversion and >99% ee .Molecular Structure Analysis

The molecular structure of this compound is complex. It includes a benzene ring, a benzyloxy group, and a propan-2-amine group . The crystal structure of a similar compound has been reported .Chemical Reactions Analysis

The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2 and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical And Chemical Properties Analysis

The physical and chemical properties of propan-2-amine, a derivative of this compound, include a boiling point of 30.9±8.0 °C at 760 mmHg, a vapor pressure of 607.7±0.1 mmHg at 25°C, and an enthalpy of vaporization of 27.6±3.0 kJ/mol .科学研究应用

转移氢化催化剂

- 钌催化的转移氢化: 2-(3-(苯甲氧基)苯基)丙-2-胺用于亚胺的钌催化的转移氢化。该反应显示出高效率和优异的产率,突出了其在化学合成中的潜力 (Samec & Bäckvall, 2002).

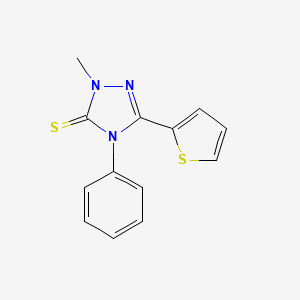

抗真菌剂合成

- 抗真菌化合物合成: 该化合物参与了具有显着抗真菌活性的恶二唑-硫酮曼尼希碱基的合成。它在制造有效抗真菌药物中的作用非常显著 (Nimbalkar et al., 2016).

聚合物改性

- 胺处理聚合物合成: 它用于通过缩合反应改性聚乙烯醇/丙烯酸水凝胶。改性聚合物表现出增强的热稳定性和医学应用潜力 (Aly & El-Mohdy, 2015).

砜衍生物合成

- 霍纳-瓦兹沃思-埃蒙斯反应: 它用于合成 (E,S)-3-(苯甲氧基)-1-丁烯基苯基砜,展示了其在砜衍生物合成中的重要性 (Enders et al., 2003).

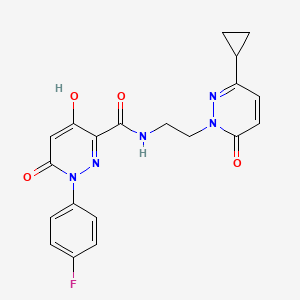

用于糖尿病的 PPARγ 激动剂

- 抗糖尿病 PPARγ 激动剂: 该化合物已在强效降血糖和降血脂药物的合成中得到确认,尤其适用于治疗 2 型糖尿病 (Henke et al., 1998).

聚合物科学中的可再生结构单元

- 阿魏酸作为替代品: 它的衍生物阿魏酸被探索为一种可再生的替代品,用于增强聚合物科学中含羟基分子的反应性 (Trejo-Machin et al., 2017).

未来方向

属性

IUPAC Name |

2-(3-phenylmethoxyphenyl)propan-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO/c1-16(2,17)14-9-6-10-15(11-14)18-12-13-7-4-3-5-8-13/h3-11H,12,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEBUCFMCHATFKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=CC=C1)OCC2=CC=CC=C2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

![Ethyl 2-{3-[4-(methoxycarbonyl)phenoxy]-4-oxochromen-7-yloxy}acetate](/img/structure/B2457773.png)

![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)

![ethyl {2-[1-(2-chloro-6-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}carbamate](/img/structure/B2457778.png)

![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)

![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)